Thiourea, N,N'-bis(2,4,6-trimethylphenyl)-
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Overview
Description
Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C19H24N2S and a molecular weight of 312.47 g/mol This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a thiourea moiety, making it a derivative of thiourea
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- can be synthesized through a condensation reaction between 2,4,6-trimethylaniline and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . The reaction mechanism involves the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of 2,4,6-trimethylaniline to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of thiourea, N,N’-bis(2,4,6-trimethylphenyl)- can be scaled up by optimizing reaction parameters such as temperature, solvent, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of thiourea, N,N’-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function . The pathways involved in its biological activity include the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiourea: A simpler analog with a broader range of applications but less specificity in its interactions.
N,N’-bis(2,4,6-trimethylphenyl)urea: Similar structure but lacks the sulfur atom, leading to different chemical reactivity and applications.
N,N’-bis(2,4,6-trimethylphenyl)thiourea: A closely related compound with similar properties but different steric and electronic effects due to the presence of different substituents.
Uniqueness: Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2,4,6-trimethylphenyl groups enhances its stability and specificity in interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
29555-12-2 |
---|---|
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C19H24N2S/c1-11-7-13(3)17(14(4)8-11)20-19(22)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H2,20,21,22) |
InChI Key |
BFOMXQHNKPGYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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